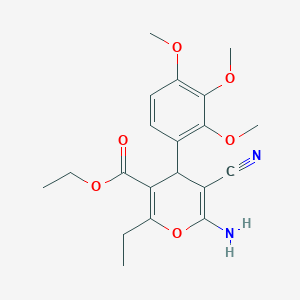
ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate is a chemical compound that has garnered significant attention due to its potential applications in scientific research. This compound is a pyranocarboxylic acid derivative that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate is not well understood. However, it has been reported that this compound inhibits the growth of various bacterial and fungal strains by interfering with their cell wall synthesis. Additionally, this compound has been reported to exhibit anti-inflammatory and anticancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate are not well studied. However, it has been reported that this compound exhibits antibacterial and antifungal activities by inhibiting the growth of various bacterial and fungal strains. Additionally, this compound has been reported to exhibit anti-inflammatory and anticancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate in lab experiments is its potential applications in medicinal chemistry. This compound can be used as a starting material for the synthesis of various bioactive molecules. Additionally, this compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the research on Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential applications of this compound in the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, future research can focus on the synthesis of new derivatives of this compound with improved bioactivity and lower cost.
Synthesis Methods
Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate can be synthesized using several methods. One such method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde, ethyl cyanoacetate, ethyl acetoacetate, and ammonium acetate in the presence of piperidine and acetic acid. This reaction results in the formation of the desired compound with a yield of 60%. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde, ethyl cyanoacetate, and ethyl acetoacetate in the presence of piperidine and acetic acid. This reaction results in the formation of the intermediate, which is then reacted with ammonium acetate to form the desired compound.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate has several potential applications in scientific research. One such application is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various bioactive molecules. It has been reported that this compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been reported to exhibit anti-inflammatory and anticancer activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory and cancerous diseases.
properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-6-13-16(20(23)27-7-2)15(12(10-21)19(22)28-13)11-8-9-14(24-3)18(26-5)17(11)25-4/h8-9,15H,6-7,22H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQIZBILZMAGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=C(C(=C(C=C2)OC)OC)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

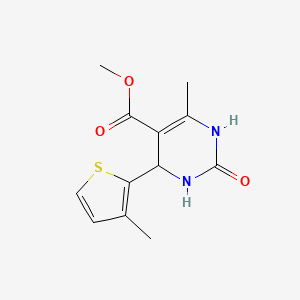
![ethyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5201820.png)
![1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride](/img/structure/B5201827.png)
![2-iodo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5201835.png)
![4-{[3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5201847.png)
![N-{1-[1-(4-isopropoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5201861.png)
![4-(2-phenylethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5201866.png)
![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)
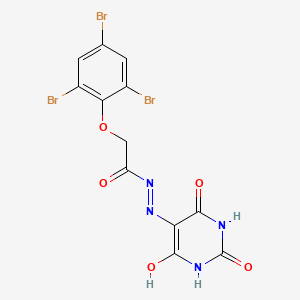
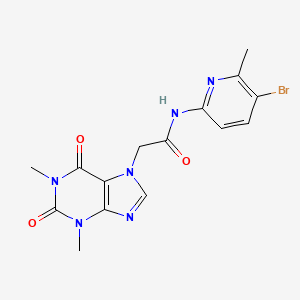
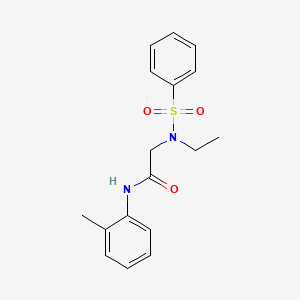
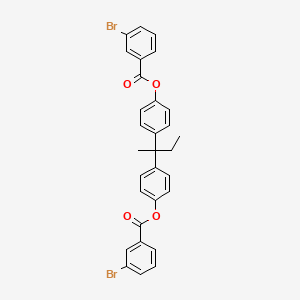
![11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)